molecular formula C26H27N7O3S B8191549 hSMG-1 inhibitor 11e

hSMG-1 inhibitor 11e

Cat. No.: B8191549
M. Wt: 517.6 g/mol
InChI Key: FOFHDVOENOAIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hSMG-1 inhibitor 11e is a potent and selective inhibitor of the hSMG-1 kinase. This compound has an IC50 value of less than 0.05 nanomolar, demonstrating its high efficacy. It shows over 900-fold selectivity for hSMG-1 compared to other kinases such as mTOR, PI3Kα/γ, and CDK1/CDK2 .

Scientific Research Applications

hSMG-1 inhibitor 11e has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of hSMG-1 kinase in various biochemical pathways.

    Biology: It helps in understanding the mechanisms of nonsense-mediated RNA decay and cellular responses to genotoxic stress.

    Medicine: It is being investigated for its potential use in cancer treatment due to its ability to modulate cellular stress responses and RNA surveillance pathways.

    Industry: It is used in the development of new therapeutic agents targeting hSMG-1 kinase

Preparation Methods

The synthesis of hSMG-1 inhibitor 11e involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a pyrimidine derivative, which is then coupled with a pyridine derivative. . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

hSMG-1 inhibitor 11e undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Mechanism of Action

hSMG-1 inhibitor 11e exerts its effects by selectively inhibiting the hSMG-1 kinase. This inhibition disrupts the kinase’s role in nonsense-mediated RNA decay and cellular genotoxic stress response pathways. The molecular targets of this compound include the hSMG-1 kinase itself, which is involved in the phosphorylation of key proteins in these pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFHDVOENOAIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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